N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, including the formation of the piperidine ring and the introduction of the bromopyridine and methylpyridinyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the bromopyridine group via substitution reactions using reagents like 5-bromopyridine.
Coupling Reactions: Coupling of the piperidine derivative with N-methylpyridin-2-amine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A related compound with similar structural features.
N-methylpyridin-2-amine: Shares the N-methylpyridinyl group with the target compound.
Piperidine derivatives: A broad class of compounds with the piperidine ring structure.
Uniqueness
N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19BrN4O |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H19BrN4O/c1-21(16-4-2-3-7-20-16)15-5-8-22(9-6-15)17(23)13-10-14(18)12-19-11-13/h2-4,7,10-12,15H,5-6,8-9H2,1H3 |
InChI Key |
AXKNHXRRXHLKIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC(=CN=C2)Br)C3=CC=CC=N3 |
Origin of Product |
United States |
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